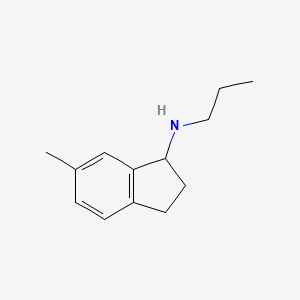
6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine is an organic compound belonging to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure with a methyl group and a propyl group attached to the indene backbone, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-inden-1-one and appropriate alkylating agents.
Alkylation: The 2,3-dihydro-1H-inden-1-one undergoes alkylation with propylamine under basic conditions to introduce the propyl group.
Methylation: The resulting intermediate is then methylated using methyl iodide or a similar methylating agent to introduce the methyl group at the desired position.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Catalytic Alkylation: Using catalysts to enhance the efficiency of the alkylation step.
Automated Methylation: Employing automated systems for precise control of the methylation process.
Advanced Purification: Utilizing advanced purification methods such as high-performance liquid chromatography (HPLC) for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the surface of cells, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Gene Expression Modulation: Influencing the expression of genes involved in various biological functions.
Comparison with Similar Compounds
6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine can be compared with other similar compounds, such as:
2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of this compound, known for its own unique chemical properties.
3-methyl-1-indanone: Another indene derivative with a different substitution pattern, leading to distinct chemical and biological activities.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities and exhibit diverse biological activities.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C13H19N/c1-3-8-14-13-7-6-11-5-4-10(2)9-12(11)13/h4-5,9,13-14H,3,6-8H2,1-2H3 |
InChI Key |
FQQMDQLRQAIUOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CCC2=C1C=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


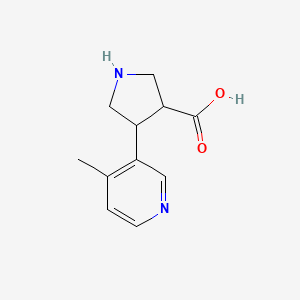

![(Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine](/img/structure/B13283733.png)

![4-([(2-Bromocyclohexyl)oxy]methyl)oxane](/img/structure/B13283756.png)
![1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde](/img/structure/B13283776.png)
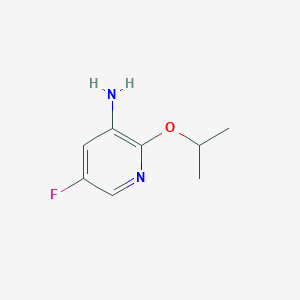
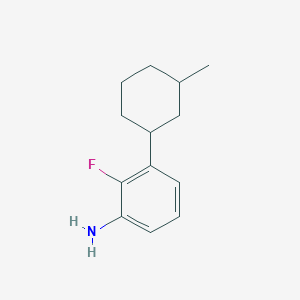
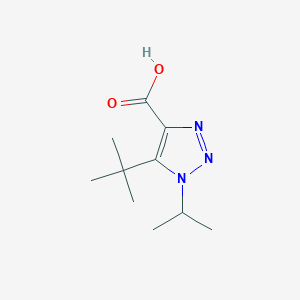
![3-[(4-Propylcyclohexyl)amino]propan-1-ol](/img/structure/B13283789.png)
![(1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13283792.png)
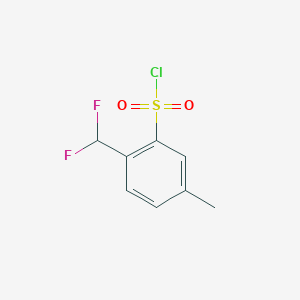
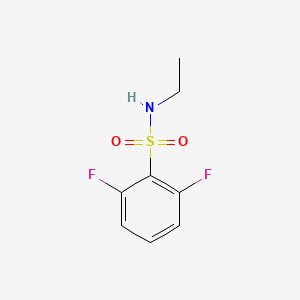
![2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propane-1,3-diol](/img/structure/B13283809.png)
